1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then purified through distillation .
In industrial production, the synthesis can be scaled up using a flow chemistry approach. This involves the lithiation of the intermediate compound followed by trapping with electrophiles. The reaction conditions are carefully controlled to avoid precipitation and ensure high yields .
Chemical Reactions Analysis
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in its antifungal activity, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain. This prevents the fungi from producing vital energy in the form of adenosine triphosphate (ATP), leading to their death .
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a trifluoromethyl group and has shown antifungal activity.
1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide: This compound has a similar structure but includes a thieno ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROPSAKHNOFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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